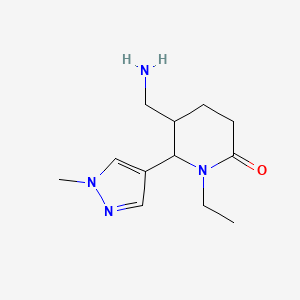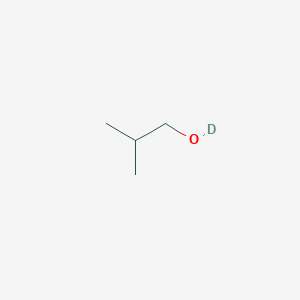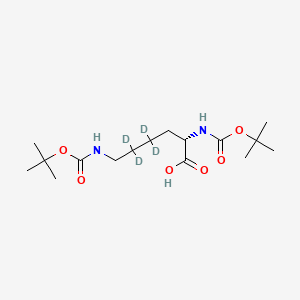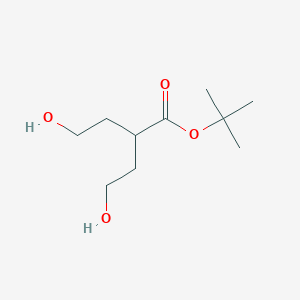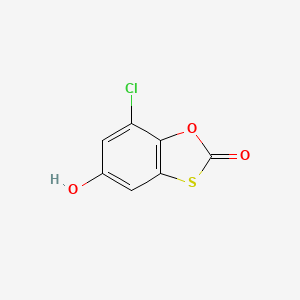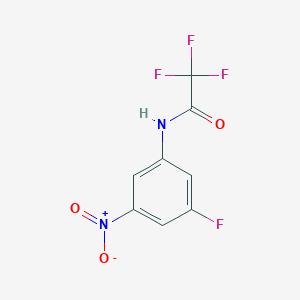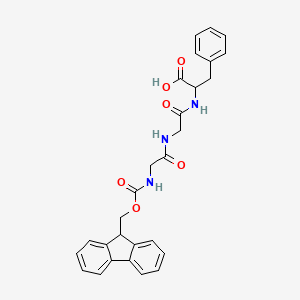
N-Fmoc-glycylglycyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Gly-Gly-Phe-OH: is a synthetic peptide compound that consists of fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a tripeptide sequence of glycine-glycine-phenylalanine. This compound is widely used in peptide synthesis, particularly in the construction of antibody-drug conjugates (ADCs) due to its cleavable nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-Phe-OH typically involves the stepwise addition of amino acids to a growing peptide chain. The Fmoc group is used to protect the amine group of the amino acids during the synthesis. The general steps are as follows:
Industrial Production Methods
Industrial production of Fmoc-Gly-Gly-Phe-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a resin support .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly-Gly-Phe-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine.
Cleavage: The peptide can be cleaved from the resin support using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl, sodium bicarbonate
Coupling: PyBOP, HBTU, DIPEA
Deprotection: Piperidine in DMF
Cleavage: TFA
Major Products Formed
The major products formed from these reactions include the desired peptide sequence and by-products such as dibenzofulvene from Fmoc deprotection .
Scientific Research Applications
Fmoc-Gly-Gly-Phe-OH: has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of peptide-based materials and hydrogels for biomedical applications.
Mechanism of Action
The mechanism of action of Fmoc-Gly-Gly-Phe-OH primarily involves its role as a cleavable linker in ADCs. The Fmoc group protects the amine group during synthesis and is removed under basic conditions to expose the active peptide. The peptide sequence can then interact with specific molecular targets, such as enzymes or receptors, facilitating targeted drug delivery .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-Gly-Gly-OH: Another cleavable linker used in ADCs, but with a different peptide sequence.
Fmoc-Gly-Gly-OH: A simpler peptide linker used in various bioconjugation applications.
Uniqueness
Fmoc-Gly-Gly-Phe-OH: is unique due to its specific tripeptide sequence, which provides distinct biochemical properties and interactions compared to other similar compounds.
Conclusion
Fmoc-Gly-Gly-Phe-OH is a versatile compound with significant applications in peptide synthesis, scientific research, and medicine. Its unique properties and ability to act as a cleavable linker make it invaluable in the development of targeted therapies and advanced biomaterials.
Properties
IUPAC Name |
2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6/c32-25(29-16-26(33)31-24(27(34)35)14-18-8-2-1-3-9-18)15-30-28(36)37-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)(H,30,36)(H,31,33)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGUUZVZUIXKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
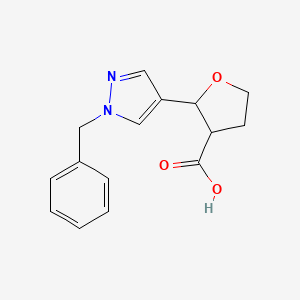
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)
![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)

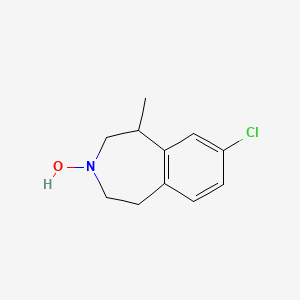
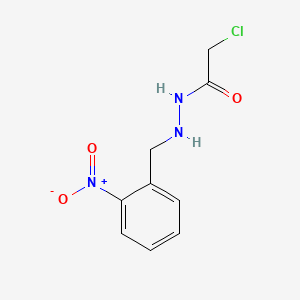
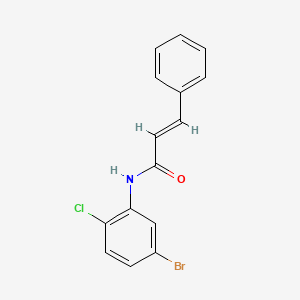
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
